N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a compound that has been designed based on literature reports of the activity of indoles against various cancer cell lines . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group and a 2-(1-methyl-1H-indol-5-yl)ethyl group connected by an oxalamide linkage .
Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Scientific Research Applications
Benzothiazepines and Benzodiazepines in Drug Research
Pharmacological and Synthetic Profile of Benzothiazepine : Benzothiazepines are important seven-membered heterocyclic compounds that have been studied for their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. These compounds are valuable in drug research, prompting the development of various synthetic methods for their preparation and chemical transformations (Dighe et al., 2015).
Synthetic Aspects of Benzodiazepines : Benzodiazepines, especially 1,4- and 1,5-benzodiazepines, play a significant role in the pharmaceutical industry due to their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics. Recent research has focused on developing broad, valuable, and significant approaches for their synthesis, highlighting their continuing importance in medicinal chemistry (Teli et al., 2023).
Indole Derivatives in Scientific Research
Indole Synthesis and Applications : The synthesis and classification of indole syntheses have been a long-standing area of interest due to the wide range of biological activities associated with indole alkaloids. These activities range from lysergic acid to vincristine, inspiring organic chemists to develop new methods for indole synthesis. This has led to a comprehensive framework for classifying all indole syntheses, which is crucial for understanding the role of indole structures in medicinal chemistry (Taber & Tirunahari, 2011).
Biological Activities of Chromones and Indole Derivatives : Chromones and their derivatives, similar in some structural aspects to the compound , have shown significant antioxidant potential, which may be related to their ability to neutralize active oxygen and cut off free radical processes. This indicates their potential for reducing cell impairment and combating various diseases (Yadav et al., 2014).
Future Directions
The compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could lead to the development of new, highly effective drugs for the treatment of various types of cancer .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-7-14-10-13(2-4-16(14)23)6-8-21-19(24)20(25)22-15-3-5-17-18(11-15)27-12-26-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJBLVSPKRBCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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